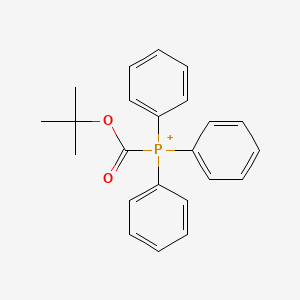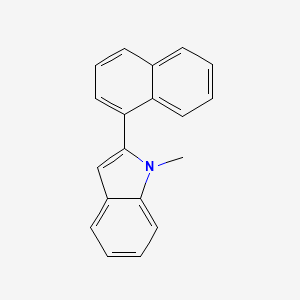
3,4-Dichloro-1,2,5-thiadiazole 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-1,2,5-thiadiazole 1,1-dioxide is a chemical compound with the molecular formula C2Cl2N2S. It is a chlorinated thiadiazole, known for its applications in various scientific fields. This compound is characterized by its stability and unique chemical properties, making it a valuable substance in research and industrial applications.
Métodos De Preparación
The synthesis of 3,4-Dichloro-1,2,5-thiadiazole 1,1-dioxide typically involves the reaction of cyanogen with sulfur dichloride in the presence of a catalytic amount of chloride ion. The reaction is carried out in an organic solvent such as dimethylformamide, tetrahydrofuran, dimethylacetamide, or N-methylpyrrolidone. The chloride ion catalyst can be obtained from ionic chlorine compounds like tetraethylammonium chloride, tetramethylammonium chloride, or potassium chloride .
Industrial production methods for this compound are designed to be economical and yield high purity products. The reaction conditions are optimized to ensure maximum yield and minimal by-products.
Análisis De Reacciones Químicas
3,4-Dichloro-1,2,5-thiadiazole 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Formation of Symmetrical Trisulphides: When reacted with thiols, it forms symmetrical trisulphides and acetonitrile.
Common reagents used in these reactions include sulfur dichloride, cyanogen, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,4-Dichloro-1,2,5-thiadiazole 1,1-dioxide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-1,2,5-thiadiazole 1,1-dioxide involves its interaction with molecular targets in biological systems. It acts as an electrophilic sulfur transfer reagent, facilitating the formation of various sulfur-containing compounds. The pathways involved in its action include nucleophilic substitution and redox reactions, which are crucial for its inhibitory effects on nitrification and its role in drug synthesis .
Comparación Con Compuestos Similares
3,4-Dichloro-1,2,5-thiadiazole 1,1-dioxide can be compared with other similar compounds such as:
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 1,3,4-Thiadiazole-2,5-dithiol
- 2-Bromo-5-phenyl-1,3,4-thiadiazole
- 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole
These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its stability, reactivity, and versatility in various scientific and industrial applications.
Propiedades
Número CAS |
55904-85-3 |
|---|---|
Fórmula molecular |
C2Cl2N2O2S |
Peso molecular |
187.00 g/mol |
Nombre IUPAC |
3,4-dichloro-1,2,5-thiadiazole 1,1-dioxide |
InChI |
InChI=1S/C2Cl2N2O2S/c3-1-2(4)6-9(7,8)5-1 |
Clave InChI |
WGHQVHRXJVGVLU-UHFFFAOYSA-N |
SMILES canónico |
C1(=NS(=O)(=O)N=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromobenzo[c]isoxazol-3-amine](/img/structure/B13701284.png)
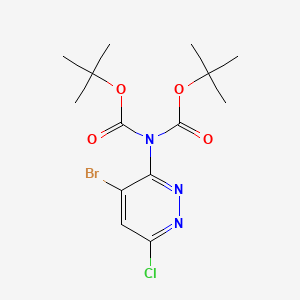
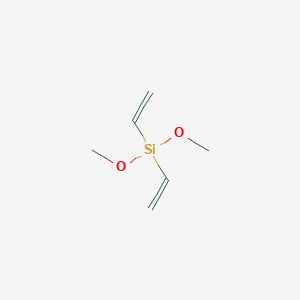

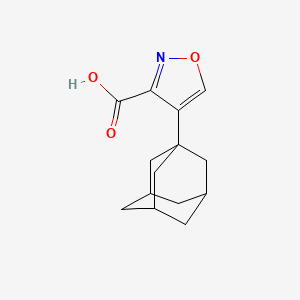


![6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine](/img/structure/B13701339.png)


![2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide](/img/structure/B13701354.png)

